Cas no 850567-22-5 (3-(N-Propylaminocarbonyl)phenylboronic acid)

3-(N-Propylaminocarbonyl)phenylboronic acid is a versatile boronic acid derivative with a propylamine substituent. It exhibits high purity and stability, making it suitable for various synthetic applications. Its selective binding to borate esters allows for efficient cross-coupling reactions, providing a key intermediate in organic synthesis. The compound's functionality and reactivity contribute to the development of complex organic molecules with potential pharmaceutical and agrochemical applications.
3-(N-Propylaminocarbonyl)phenylboronic acid structure
850567-22-5 structure
Product name:3-(N-Propylaminocarbonyl)phenylboronic acid
CAS No:850567-22-5
MF:C10H14BNO3
MW:207.034062862396
MDL:MFCD04038919
CID:720693
PubChem ID:44119326

3-(N-Propylaminocarbonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(Propylcarbamoyl)phenyl)boronic acid
    • 3-(n-Propylcarbamoyl)benzeneboronic acid
    • 3-(N-Propylaminocarbonyl)phenylboronic acid
    • [3-(propylcarbamoyl)phenyl]boronic acid
    • Boronic acid,B-[3-[(propylamino)carbonyl]phenyl]-
    • B-[3-[(Propylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[(propylamino)carbonyl]phenyl]- (9CI)
    • 3-(Propylcarbamoyl)phenylboronic acid
    • [3-(N-Propylaminocarbonyl)phenyl]boronic acid
    • AB17213
    • 3-(N-propylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • H11675
    • CS-0175948
    • 850567-22-5
    • SCHEMBL1233804
    • (3-(Propylcarbamoyl)phenyl)boronicacid
    • MFCD04038919
    • DB-108408
    • BS-22337
    • AKOS015839623
    • 3-(N-Propylaminocarbonyl)benzeneboronic acid
    • DTXSID00657139
    • MDL: MFCD04038919
    • Inchi: 1S/C10H14BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7,14-15H,2,6H2,1H3,(H,12,13)
    • InChI Key: DZGOREURDIPFFZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(B(O)O)C=CC=1)NCCC

Computed Properties

  • Exact Mass: 207.10700
  • Monoisotopic Mass: 207.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 88-96°C
  • Refractive Index: 1.538
  • PSA: 69.56000
  • LogP: -0.10290

3-(N-Propylaminocarbonyl)phenylboronic acid Security Information

3-(N-Propylaminocarbonyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(N-Propylaminocarbonyl)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1234116-5g
3-(Propylcarbamoyl)phenylboronic acid
850567-22-5 95%
5g
$550 2024-06-07
Apollo Scientific
OR3960-5g
3-(N-Propylaminocarbonyl)benzeneboronic acid
850567-22-5 95%
5g
£278.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N97270-1g
(3-(Propylcarbamoyl)phenyl)boronic acid
850567-22-5 95%
1g
¥840.0 2022-04-27
TRC
P834513-500mg
3-(N-Propylaminocarbonyl)phenylboronic acid
850567-22-5
500mg
$87.00 2023-05-17
abcr
AB150741-1 g
3-(N-Propylaminocarbonyl)phenylboronic acid, 95%; .
850567-22-5 95%
1g
€169.50 2023-05-09
Chemenu
CM134064-5g
(3-(Propylcarbamoyl)phenyl)boronic acid
850567-22-5 95%
5g
$311 2023-02-18
abcr
AB150741-5g
3-(N-Propylaminocarbonyl)phenylboronic acid, 95%; .
850567-22-5 95%
5g
€260.30 2025-03-19
A2B Chem LLC
AB48031-25g
3-(N-Propylaminocarbonyl)phenylboronic acid
850567-22-5 95%
25g
$510.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246618-25g
(3-(Propylcarbamoyl)phenyl)boronic acid
850567-22-5 98%
25g
¥5918.00 2024-07-28
abcr
AB150741-1g
3-(N-Propylaminocarbonyl)phenylboronic acid, 95%; .
850567-22-5 95%
1g
€169.50 2023-09-17

Additional information on 3-(N-Propylaminocarbonyl)phenylboronic acid

3-(N-Propylaminocarbonyl)phenylboronic Acid: A Comprehensive Overview

3-(N-Propylaminocarbonyl)phenylboronic acid (CAS No. 850567-22-5) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This article provides a detailed overview of its chemical properties, synthetic applications, and recent advancements in its use in various scientific and industrial contexts.

Chemical Structure and Properties: 3-(N-Propylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by its unique functional groups. The compound features a phenyl ring substituted with a propylaminocarbonyl group and a boronic acid moiety. The boronic acid functional group is known for its ability to form stable complexes with various organic molecules, making it a valuable reagent in cross-coupling reactions and other synthetic transformations.

The molecular formula of 3-(N-Propylaminocarbonyl)phenylboronic acid is C11H15BN2O3, with a molecular weight of approximately 240.06 g/mol. It is typically available as a white crystalline solid and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The compound's stability under various conditions, including temperature and pH, has been well-documented, making it suitable for use in both laboratory and industrial settings.

Synthetic Applications: One of the primary applications of 3-(N-Propylaminocarbonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid moiety in 3-(N-Propylaminocarbonyl)phenylboronic acid readily reacts with aryl halides or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds. This versatility has made it an essential reagent in the development of new drugs and materials.

In addition to its use in cross-coupling reactions, 3-(N-Propylaminocarbonyl)phenylboronic acid has been explored for its potential as a building block in the synthesis of complex organic molecules. Recent studies have demonstrated its utility in the construction of multi-functionalized aromatic compounds, which are crucial intermediates in the development of novel therapeutic agents.

Biological Activity and Medicinal Chemistry: The biological activity of 3-(N-Propylaminocarbonyl)phenylboronic acid has been the subject of several research studies. One notable area of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, boronic acids have been shown to inhibit serine proteases, which play key roles in various physiological processes, including blood coagulation and inflammation.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-(N-Propylaminocarbonyl)phenylboronic acid-based compounds as potent inhibitors of factor Xa, an important serine protease involved in the coagulation cascade. These inhibitors have shown promise as anticoagulant agents with improved pharmacological profiles compared to existing drugs. The study also emphasized the importance of optimizing the structure-activity relationship (SAR) to enhance potency and selectivity.

Mechanistic Insights: Understanding the mechanistic details of how 3-(N-Propylaminocarbonyl)phenylboronic acid-based compounds interact with their targets is crucial for their rational design and optimization. Computational studies using molecular dynamics simulations have provided valuable insights into the binding modes and interactions between these compounds and their target enzymes. These studies have revealed that the boronic acid moiety forms strong covalent bonds with serine residues at the active site, leading to effective inhibition.

Molecular Modeling and Drug Design: Advances in computational chemistry have enabled researchers to predict the binding affinities and selectivities of 3-(N-Propylaminocarbonyl)phenylboronic acid-based inhibitors using molecular docking studies. These computational tools help identify key structural features that contribute to high-affinity binding and guide the design of more potent inhibitors. For instance, substituents on the phenyl ring can significantly influence binding affinity by forming additional hydrogen bonds or hydrophobic interactions with residues at the enzyme's active site.

Clinical Relevance strong>: The clinical relevance of < strong >3-(N-Propylaminocarbonyl)phenylboronic acid< / strong > -based compounds extends beyond their use as research tools. Several derivatives have entered preclinical and clinical trials for various therapeutic applications. For example, a series of factor Xa inhibitors derived from this scaffold have shown promising results in Phase II clinical trials for preventing deep vein thrombosis (DVT) following orthopedic surgery.

< p >In addition to anticoagulant therapy, there is growing interest in exploring the potential of< strong >3-(N-Propylaminocarbonyl)phenylboronic acid< / strong > -based compounds for treating other diseases characterized by abnormal protease activity, such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated that these compounds can effectively inhibit proteases involved in tumor growth and metastasis, suggesting their potential as anticancer agents. p > < p >< strong >Environmental Impact< / strong >: As with any chemical compound used in pharmaceutical or industrial applications,< strong >3-(N-Propylaminocarbonyl)phenylboronic acid< / strong > must be evaluated for its environmental impact. Studies on its biodegradability, toxicity to aquatic organisms, and potential for bioaccumulation are essential to ensure its safe use.< / p > < p >Recent research has shown that< strong >3-(N-Propylaminocarbonyl)phenylboronic acid< / strong > exhibits low toxicity to aquatic organisms at environmentally relevant concentrations. However,< em >further studies are needed to fully understand its long-term effects on ecosystems.< / em > p > < p >< strong >Conclusion< / strong >: In summary,< strong >3-(N-Propylaminocarbonyl)phenylboronic acid< / strong > (CAS No.< span style="font-weight: bold;">850567-22-5< / span>) is a versatile compound with significant potential across multiple scientific disciplines.< em >Its unique chemical properties make it an invaluable reagent in organic synthesis,< / em >< em >and its biological activity has led to promising developments in medicinal chemistry.< / em >< em >Ongoing research continues to uncover new applications for this compound,< / em >< em >highlighting its importance as a building block for future innovations.< / em > p >

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850567-22-5)3-(N-Propylaminocarbonyl)phenylboronic acid
A853739
Purity:99%
Quantity:25g
Price ($):415.0